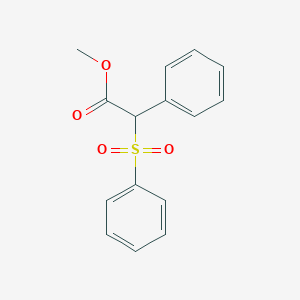
Methyl phenyl(phenylsulfonyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl phenyl(phenylsulfonyl)acetate is an organic compound with the molecular formula C9H10O4S. It is a clear, colorless to yellow liquid with a strong aromatic odor. This compound is primarily used in organic synthesis and has applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl phenyl(phenylsulfonyl)acetate can be synthesized through the reaction of phenylsulfonyl chloride with methyl acetate under basic conditions. The reaction typically involves the use of a base such as potassium hydroxide in a solvent like tetrahydrofuran (THF) at low temperatures . The reaction proceeds as follows:
PhSO2Cl+CH3COOCH3→PhSO2CH2COOCH3+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl phenyl(phenylsulfonyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl phenyl(phenylsulfonyl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl phenyl(phenylsulfonyl)acetate involves its reactivity with various nucleophiles and electrophiles. The sulfonyl group is highly electron-withdrawing, making the adjacent carbon atoms more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to form new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Phenyl sulfonylacetophenone: Similar in structure but contains a ketone group instead of an ester.
Methyl phenylacetate: Lacks the sulfonyl group, making it less reactive in certain reactions.
Uniqueness
Methyl phenyl(phenylsulfonyl)acetate is unique due to the presence of both an ester and a sulfonyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile reagent in organic synthesis .
Properties
CAS No. |
5453-71-4 |
|---|---|
Molecular Formula |
C15H14O4S |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
methyl 2-(benzenesulfonyl)-2-phenylacetate |
InChI |
InChI=1S/C15H14O4S/c1-19-15(16)14(12-8-4-2-5-9-12)20(17,18)13-10-6-3-7-11-13/h2-11,14H,1H3 |
InChI Key |
ZZKNZGNURYASHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


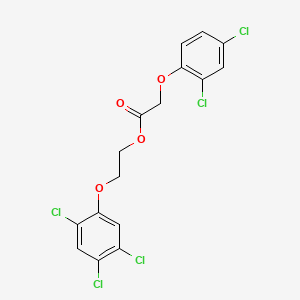

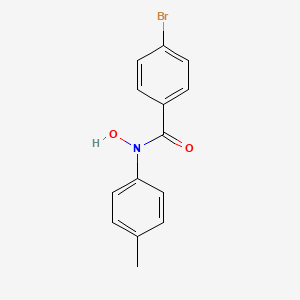
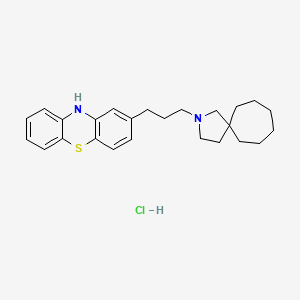
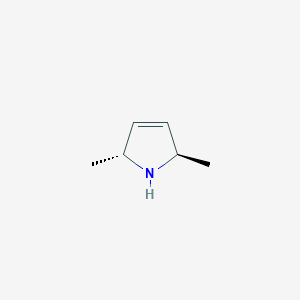
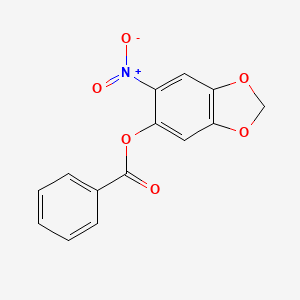
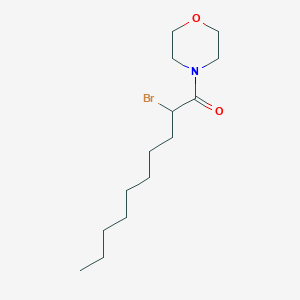
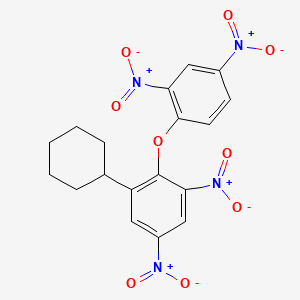
![1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea](/img/structure/B14725443.png)





